[1-(Difluoromethyl)cyclopropyl]methanamine
Description
Properties
IUPAC Name |
[1-(difluoromethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-4(7)5(3-8)1-2-5/h4H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHHPGOTSNXFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785097-21-3 | |
| Record name | [1-(difluoromethyl)cyclopropyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropane Core Formation with Difluoromethyl Substitution
1.1 Difluorocyclopropanation via Carbene Methods
A widely used approach for the synthesis of difluorocyclopropane derivatives is the generation of difluorocarbene intermediates that cyclopropanate alkenes. This method has been extensively studied and optimized for high yields and substrate scope.
Difluorocarbene Sources : Common reagents include sodium halodifluoroacetate salts and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA). These reagents release difluorocarbene under thermal or catalytic conditions.
Reaction Conditions : Typical conditions involve heating in solvents such as diglyme or tetrahydrofuran (THF), sometimes aided by microwave irradiation to accelerate the reaction (completion within 5 minutes reported).
Yields and Substrates : Various alkyl- and aryl-substituted alkenes have been converted to difluorocyclopropanes in 82–99% yields. Sensitive substrates like trimethylsilylenol ethers are also compatible.
Example : The difluorocyclopropanation of α-methylstyrene using MDFA gave the corresponding difluorocyclopropane in 82% NMR yield under minimal solvent conditions, with fluoride scavengers such as hexamethyldisiloxane (HMDSO) or TMSCl used to trap fluoride ions.
This approach is directly applicable to preparing the difluoromethylcyclopropane core needed for [1-(Difluoromethyl)cyclopropyl]methanamine synthesis.
Summary Table of Preparation Methods
Research Findings and Considerations
Scalability and Stereoselectivity : The condensation-reduction-debenzylation sequence offers a scalable route to enantiomerically enriched amines, which is critical for pharmaceutical applications.
Reaction Medium and Catalysts : Choice of solvent and Lewis acid catalyst in the condensation step can significantly affect yield and stereochemical outcome.
Fluoride Management : In difluorocarbene cyclopropanation, controlling fluoride release and scavenging is crucial to avoid side reactions and corrosion issues.
Microwave Irradiation : Use of microwave heating accelerates difluorocyclopropanation reactions, improving efficiency.
Functional Group Compatibility : Both carbene and azide routes demonstrate tolerance to various functional groups, enabling diverse synthetic applications.
Chemical Reactions Analysis
Types of Reactions: [1-(Difluoromethyl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where the difluoromethyl or methanamine groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pressures
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-(Difluoromethyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe for investigating enzyme mechanisms or as a precursor for bioactive compounds .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial processes, including polymer synthesis and surface modification .
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects : The difluoromethyl group in this compound offers distinct advantages in metabolic stability compared to chlorophenyl or trifluoromethylphenyl analogs, which prioritize target affinity .
Synthetic Efficiency : Yields for cyclopropane methanamines vary significantly (29–97%), influenced by stereochemical complexity (e.g., enantiopure (+)-41 ) and deprotection steps .
Safety Profiles: Chlorophenyl derivatives exhibit notable toxicity (H302/H315) , whereas data for the difluoromethyl variant remain uncharacterized, highlighting a research gap.
Biological Activity
[1-(Difluoromethyl)cyclopropyl]methanamine is a synthetic compound characterized by its unique structural features, including a cyclopropyl group and a difluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
- Molecular Formula : CHFN
- Molecular Weight : 135.13 g/mol
- CAS Number : 1785097-21-3
The presence of the difluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. As an amine, it may act as a ligand for various biological receptors, influencing cellular signaling pathways. The exact mechanism remains under investigation, but preliminary studies suggest that it may modulate pathways related to cancer cell proliferation and apoptosis.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit key signaling pathways involved in cancer progression, particularly the PI3K-Akt-mTOR pathway. For instance, a related compound showed significant cytotoxicity against MCF7 cancer cells, suggesting that this compound may exhibit similar effects .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes that are crucial in metabolic processes. This inhibition can lead to altered cellular metabolism, which is beneficial in targeting cancer cells that rely heavily on certain metabolic pathways .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may provide neuroprotective benefits by modulating neurotransmitter levels or reducing oxidative stress within neuronal cells.
Case Study 1: Anticancer Efficacy
A study investigating the cytotoxic effects of structurally related compounds found that this compound exhibited moderate cytotoxicity against cancer cell lines such as MCF7 and MDA-MB-231. The IC50 values indicated effective inhibition at micromolar concentrations, highlighting its potential as an anticancer agent .
Case Study 2: Enzyme Interaction
Research focused on enzyme inhibition revealed that derivatives of this compound could effectively inhibit branched-chain amino acid transaminases (BCAT), which are implicated in various metabolic disorders and cancers. The selectivity and potency of these compounds were assessed through IC50 measurements, demonstrating promising results for future therapeutic applications .
Data Tables
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The difluoromethyl group (CF₂H) shows characteristic splitting patterns (e.g., doublet of triplets) in ¹H NMR (~δ 5.5–6.5 ppm) and distinct ¹³C signals (~δ 110–120 ppm, J coupling ~25 Hz for C-F) . Cyclopropane protons resonate as multiplets (δ 0.5–2.0 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. For example, a calculated m/z of 148.0844 for C₅H₉F₂N requires experimental validation .
What advanced chromatographic techniques resolve enantiomers of this compound derivatives, and how is stereochemical purity validated?
Q. Advanced Research Focus
- SFC (Supercritical Fluid Chromatography) : Chiral stationary phases (e.g., Chiralpak AD-H) with CO₂/co-solvent systems achieve baseline separation. Retention times (e.g., 1.29 vs. 1.99 min for enantiomers) and >99% purity are attainable .
- Optical Rotation : Measure specific rotation (e.g., +10.0° in D₂O) to confirm enantiomeric identity and exclude racemization .
How does the difluoromethyl group modulate pharmacological activity in target receptors, and what computational tools predict its binding interactions?
Q. Advanced Research Focus
- Inductive Effects : The CF₂H group reduces amine basicity (pKa ~7.5 vs. ~9.5 for non-fluorinated analogs), enhancing membrane permeability .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal CF₂H’s role in hydrophobic pocket interactions within serotonin receptors (5-HT₂C), validated by SAR data from fluorinated analogs .
How should researchers address discrepancies in NMR data for this compound derivatives synthesized under varying conditions?
Q. Data Contradiction Analysis
- Solvent Artifacts : Methanol-d₄ may cause peak broadening in ¹³C NMR vs. DMSO-d₆. Compare spectra across solvents to identify solvent-induced shifts .
- Steric Effects : Bulky substituents (e.g., quinolinyl) deshield cyclopropane protons, shifting resonances upfield by 0.3–0.5 ppm. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
What strategies improve aqueous solubility and formulation stability of this compound for in vivo studies?
Q. Methodological Approach
- Salt Formation : Hydrochloride salts (e.g., [M+H]Cl⁻) enhance solubility (>50 mg/mL in water) .
- Lyophilization : Stabilize the compound in PBS buffer (pH 7.4) by freeze-drying, ensuring >90% recovery after reconstitution .
How can computational modeling guide the design of this compound derivatives with enhanced blood-brain barrier (BBB) penetration?
Q. Advanced Research Focus
- LogP Prediction : Target logP ~2.5 (via ChemAxon or Schrödinger QikProp) balances lipophilicity and solubility. CF₂H lowers logP by 0.3–0.5 vs. CH₃ .
- P-gp Efflux Ratio : Use MDCK-MDR1 assays or in silico models (e.g., StarDrop) to minimize P-glycoprotein binding, improving CNS bioavailability .
What experimental protocols assess the hydrolytic and oxidative stability of this compound under physiological conditions?
Q. Methodological Approach
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
